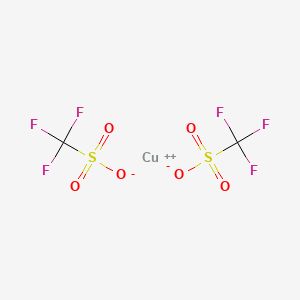![molecular formula C20H15ClN4O B1225503 5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol is an organochlorine compound and a member of quinolines.
Scientific Research Applications
Antifungal Activity
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol and its derivatives demonstrate notable antifungal properties. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-Methyl-8-quinolinol, a closely related compound, have exhibited significant fungitoxic effects against various fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes (Gershon, Parmegiani, & Godfrey, 1972).
Antimicrobial Activity
There is evidence of antimicrobial activity associated with similar compounds. For example, 5-Chloromethyl-8-quinolinol, a compound with structural similarities, has been used to create chelates exhibiting antimicrobial properties (Patel & Singh, 2009).
Chemical Synthesis and Characterization
The compound and its derivatives are subject to various chemical synthesis and characterization studies. New derivatives, such as 5-sulfonylheterocyclo-8-quinolinol derivatives, have been synthesized and characterized, indicating a broad area of research in chemical synthesis (Hafez & Awad, 1992).
Application in Material Sciences
Applications in material science, especially in the development of electroluminescent devices, have been researched. Systematic methyl substitution of metal (III) tris(8-quinolinolato) chelates shows that changes in the chemical structure of these compounds can significantly affect photoluminescence and electroluminescence properties, which are crucial for device performance (Sapochak et al., 2001).
X-Ray Crystallography
The compound's structure has been studied using X-ray crystallography. For instance, research on isomorphous crystals of 5-chloro-7-iodo- and 5,7-dibromo-8-quinolinols has provided insights into the molecular and crystal structure of these compounds, which is essential for understanding their chemical behavior and potential applications (Kashino & Haisa, 1973).
Reaction Studies
Studies on the reaction of cobalt complexes with nitrogen monoxide involving 8-quinolinolate ions have shed light on the complex's behavior in chemical reactions, which can be significant for understanding its reactivity and potential use in catalysis or material science (Maejima et al., 1990).
properties
Product Name |
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol |
|---|---|
Molecular Formula |
C20H15ClN4O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H15ClN4O/c21-16-11-15(20(26)19-14(16)6-4-10-24-19)18(13-5-3-8-22-12-13)25-17-7-1-2-9-23-17/h1-12,18,26H,(H,23,25) |
InChI Key |
ZQQXRNUVLBLBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)